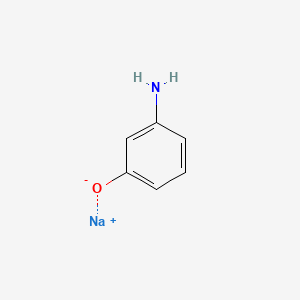

Phenol, 3-amino-, sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenol, 3-amino-, sodium salt is a useful research compound. Its molecular formula is C6H6NNaO and its molecular weight is 131.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

- Drug Development : Sodium 3-aminophenolate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the formulation of drugs targeting conditions such as inflammation and cancer. For instance, compounds derived from 3-aminophenol have shown potential as anti-inflammatory agents and analgesics .

- Analytical Chemistry : The compound is utilized in spectrophotometric methods for the quantification of various substances in pharmaceutical formulations. A study highlighted a selective method for estimating active pharmaceutical ingredients using sodium 3-aminophenolate as a reagent, demonstrating its utility in quality control processes .

Organic Synthesis Applications

Sodium 3-aminophenolate acts as a nucleophilic reagent in organic reactions, facilitating nucleophilic substitutions and other transformations. Its role as a catalyst in various organic reactions has been well-documented:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH | High | |

| Condensation Reactions | Varies (temperature & solvent) | Moderate | |

| Rearrangement | Elevated temperatures | Variable |

Case Study 1: Synthesis of Pharmaceuticals

A notable study explored the synthesis of analgesic compounds from sodium 3-aminophenolate. The researchers reported that using this compound as a precursor allowed for efficient production of several analgesics with minimal side reactions. The yield was significantly improved compared to traditional methods that employed more complex reagents .

Case Study 2: Spectrophotometric Analysis

In another investigation, sodium 3-aminophenolate was employed in a novel spectrophotometric method for determining the concentration of active ingredients in pharmaceutical products. This method demonstrated high selectivity and sensitivity, proving beneficial for routine quality control in pharmaceutical laboratories .

Environmental Applications

Beyond its pharmaceutical and synthetic uses, sodium 3-aminophenolate has been recognized for its potential in environmental applications. It can act as an effective reagent for detecting pollutants due to its reactivity with various environmental contaminants. The compound's strong oxidizing properties make it suitable for use in water treatment processes to degrade organic pollutants .

化学反応の分析

Acid-Base Reactions

Sodium 3-aminophenolate undergoes reversible acid-base reactions due to its ionic phenoxide group.

-

Protonation : Reacts with strong acids (e.g., HCl) to regenerate 3-aminophenol:

C₆H₆NNaO+HCl→C₆H₇NO+NaClThis reaction confirms the compound’s basicity in aqueous solutions .

-

Alkaline Stability : Stable in basic conditions but decomposes in acidic media, releasing phenolic -OH and NH₂ groups .

Electrophilic Aromatic Substitution (EAS)

The phenoxide group strongly activates the aromatic ring, directing electrophiles to the ortho and para positions relative to the -O⁻ group. The amino group (-NH₂) further enhances electron density, favoring substitution at positions 4 and 6 (meta to -NH₂).

Azo Coupling with Diazonium Salts

In alkaline conditions, sodium 3-aminophenolate reacts with diazonium salts (e.g., benzene diazonium chloride) to form azo dyes :

C₆H₆NNaO+Ar-N₂⁺→C₆H₅N(O⁻)N=N-Ar+Na⁺+H⁺

Redox Reactions

The amino group undergoes oxidation under specific conditions:

-

Oxidation with KMnO₄/H₂SO₄ : Forms 3-aminocyclohexadienone derivatives.

-

Autoxidation : Exposure to air leads to gradual darkening due to quinone formation .

Condensation Reactions

The amino group participates in nucleophilic reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imines:

C₆H₆NNaO+R-CHO→C₆H₅N(O⁻)CH-R+H₂O -

Acetylation : Reacts with acetic anhydride to yield N-acetyl derivatives.

Coordination Chemistry

The phenoxide and amino groups act as ligands in metal complexes:

-

With Fe³⁺ : Forms a deep violet complex (λmax=580nm).

Key Mechanistic Insights

特性

CAS番号 |

38171-54-9 |

|---|---|

分子式 |

C6H6NNaO |

分子量 |

131.11 g/mol |

IUPAC名 |

sodium;3-aminophenolate |

InChI |

InChI=1S/C6H7NO.Na/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;/q;+1/p-1 |

InChIキー |

VLDROEPDJWRSGR-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=CC(=C1)[O-])N.[Na+] |

関連するCAS |

591-27-5 (Parent) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。